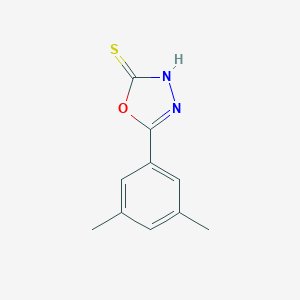

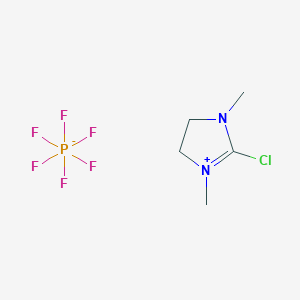

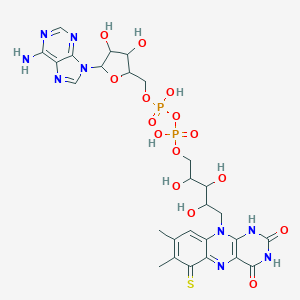

2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)” is a commonly used peptide condensing agent, suitable for the condensation reaction of amino acids with steric hindrance . It has poor stability and is prone to decomposition when heated or exposed to strong light .

Synthesis Analysis

The synthesis of “2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)” involves adding potassium hexafluorophosphate (1.32g, 7.2mmol) to a solution of 2-chloro-1,3-dimethyl-2-imidazolium chloride (1.24g, 7.3mmol) in dry acetonitrile (2ml) . The reaction mixture is stirred at room temperature for 10 minutes .Molecular Structure Analysis

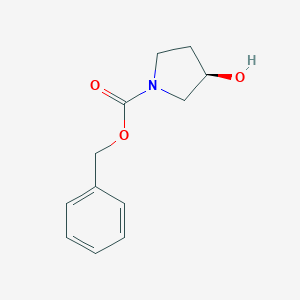

The molecular formula of “2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)” is C5H10ClF6N2P . The molecular weight is 278.56 g/mol .Physical And Chemical Properties Analysis

“2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)” is a peptide condensing agent that is suitable for the condensation reaction of amino acids with steric hindrance . It has poor stability and is prone to decomposition when heated or exposed to strong light . Therefore, it needs to be stored in a sealed container, in a cool, dry place, and ensure good ventilation or exhaust in the workspace .Wissenschaftliche Forschungsanwendungen

Synthesis of Diazo-transfer Reagents

CIP is used as a reactant for the synthesis of diazo-transfer reagents . These reagents are essential in organic chemistry for the introduction of diazo groups into molecules, which can further undergo various transformations.

2. Synthesis of Cannabinoid CB1 Receptor Agonists CIP is used as a reagent for the synthesis of cannabinoid CB1 receptor agonists . These agonists are compounds that activate the CB1 receptor in the endocannabinoid system, which plays a role in a variety of physiological processes.

3. Synthesis of Selective Small-molecule Melanocortin-4 Receptor Agonists CIP is used in the synthesis of selective small-molecule melanocortin-4 receptor agonists . These agonists are potential therapeutic agents for the treatment of obesity and related metabolic disorders.

4. Synthesis of Imidazoles as Selective Cannabinoid CB2 Receptor Antagonists CIP is used in the synthesis of imidazoles that act as selective cannabinoid CB2 receptor antagonists . These antagonists can block the action of cannabinoids, and are useful in studying the physiological roles of these compounds.

Synthesis of Tagged Glucose

CIP is used as a reagent for the synthesis of tagged glucose, which serves as an intermediate in the synthesis of branched oligosaccharides . These oligosaccharides have numerous applications in biological research and medicine.

Synthesis of Fluorescent Chemosensors

CIP is used in the synthesis of fluorescent chemosensors . These sensors are used in various fields, including environmental monitoring, medical diagnostics, and biological imaging.

7. Synthesis of 1,2-Diamines as Inhibitors of Co-activator Associated Arginine Methyltransferase 1 CIP is used in the synthesis of 1,2-diamines, which act as inhibitors of co-activator associated arginine methyltransferase 1 . This enzyme plays a crucial role in the regulation of gene expression.

Synthesis of Allosteric Glucokinase Activators

CIP is used as a reactant for the synthesis of allosteric glucokinase activators . These activators can increase the activity of glucokinase, an enzyme that plays a key role in carbohydrate metabolism.

Eigenschaften

IUPAC Name |

2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;hexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN2.F6P/c1-7-3-4-8(2)5(7)6;1-7(2,3,4,5)6/h3-4H2,1-2H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAKHAGVVMOXFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC[N+](=C1Cl)C.F[P-](F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF6N2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1,3-dimethylimidazolinium Hexafluorophosphate | |

CAS RN |

101385-69-7 |

Source

|

| Record name | 2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

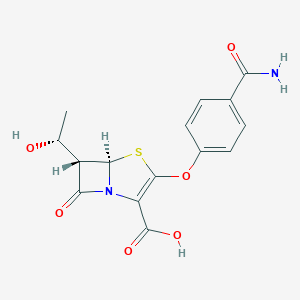

![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)

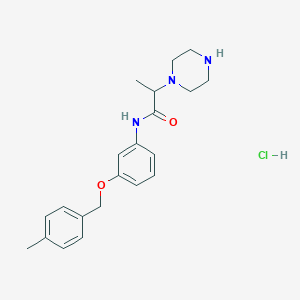

![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B24778.png)